
N-methyl-2-(methylsulfanyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(methylsulfanyl)quinazolin-4-amine is a chemical compound with the molecular formula C10H11N3S. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Mechanism of Action
Target of Action
N-methyl-2-(methylsulfanyl)quinazolin-4-amine, also known as N-methyl-2-methylsulfanylquinazolin-4-amine or N-methyl-2-(methylsulfanyl)-4-quinazolinamine, is a compound that has been studied for its antimicrobial properties . .
Mode of Action
It has been suggested that it may interact with bacterial cells to inhibit biofilm formation . Biofilms are communities of microorganisms that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. They are involved in a wide variety of microbial infections.
Biochemical Pathways
The compound appears to affect the quorum sensing system of Pseudomonas aeruginosa, a bacterium known for its biofilm-forming capabilities . Quorum sensing is a system of stimulus and response correlated to population density. It is believed that the compound interferes with the production of exopolysaccharides, which are major components of the biofilm matrix, and inhibits the twitching motility of Pseudomonas cells .
Result of Action
The compound has been found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This suggests that it could be a promising anti-virulence agent that causes less bacterial resistance than conventional antibiotics.
Biochemical Analysis
Biochemical Properties
It is known that quinazolinone derivatives, a class of compounds to which this molecule belongs, have been associated with a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects .
Cellular Effects
Quinazolinone derivatives have been shown to have significant effects on various types of cells . For instance, some quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa .
Molecular Mechanism
It is known that quinazolinone derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that quinazolinone derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that quinazolinone derivatives can have varying effects at different dosages .
Metabolic Pathways
It is known that quinazolinone derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that quinazolinone derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that quinazolinone derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(methylsulfanyl)quinazolin-4-amine typically involves the reaction of 2-mercaptoquinazoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(methylsulfanyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler quinazoline derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Quinazoline derivatives without the methylsulfanyl group.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-(methylsulfanyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring the inhibition of specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinazolin-4-amine: This compound has a similar structure but includes a chlorophenyl group, which may alter its chemical properties and biological activity.
2-(methylsulfanyl)quinazolin-4-amine: Lacks the N-methyl group, which can affect its reactivity and interactions with biological targets.
Uniqueness
N-methyl-2-(methylsulfanyl)quinazolin-4-amine is unique due to the presence of both the N-methyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-methyl-2-methylsulfanylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-11-9-7-5-3-4-6-8(7)12-10(13-9)14-2/h3-6H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPFGWZJQAHKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=CC=CC=C21)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820277 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)

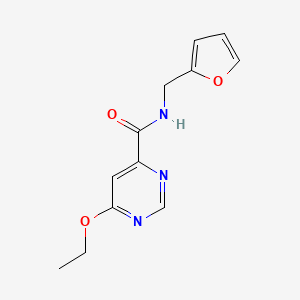
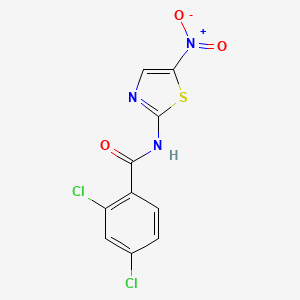
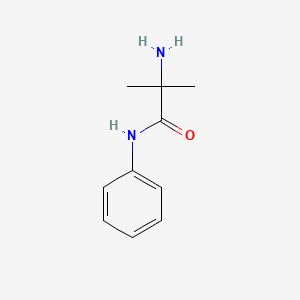
![4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2503634.png)

![1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B2503639.png)
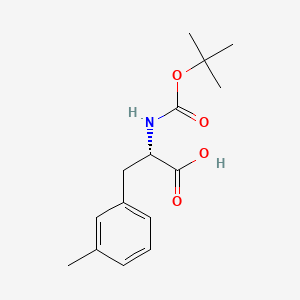
![N,N-diethyl-2-{3-[(3-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2503641.png)
![N-[(4-fluorophenyl)methyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2503642.png)
![2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B2503643.png)
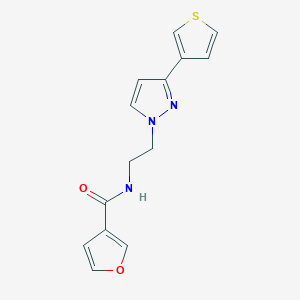
![8-(2-bromoethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503647.png)
